Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-
Description
Chemical Structure: This compound features an ethanol backbone substituted with a tertiary amine group linked to a bis(4-methoxyphenyl)phenylmethoxy (trityl-type) moiety via an ethyl spacer. The structure combines aromatic methoxy groups with a branched ethoxy-ethylamino chain, conferring unique steric and electronic properties.
Properties
CAS No. |
516462-74-1 |
|---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethylamino]ethanol |
InChI |
InChI=1S/C25H29NO4/c1-28-23-12-8-21(9-13-23)25(20-6-4-3-5-7-20,30-19-17-26-16-18-27)22-10-14-24(29-2)15-11-22/h3-15,26-27H,16-19H2,1-2H3 |
InChI Key |
GFLYIMMZGXLBFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- typically involves multiple steps. One common method includes the reaction of bis(4-methoxyphenyl)phenylmethanol with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction mechanisms, leading to various biological effects .
Comparison with Similar Compounds
Key Characteristics :
- CAS Number : 67-98-1 .
- Molecular Formula: Likely $ C{30}H{31}NO_4 $ (inferred from structural analogs).
- Applications : Primarily used in organic synthesis, particularly for protecting-group chemistry or as an intermediate in drug development due to its bulky aromatic substituents .
Comparison with Structurally Similar Compounds
Halogenated Aromatic Analogs
Compound: 2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol (CAS 797012-68-1) .
- Molecular Formula: $ C{17}H{18}ClFNO_3 $.
- Key Features : Incorporates chloro, fluoro, and methoxy groups on the benzene ring.
- Differences: Enhanced electrophilicity due to halogen atoms, increasing reactivity in nucleophilic substitutions compared to the non-halogenated target compound.
Thioether-Linked Analogs
Compound: Ethanol, 2-[2-[2-[[(4-methoxyphenyl)methyl]thio]ethoxy]ethoxy]- (CAS 374807-94-0) .
- Molecular Formula : $ C{14}H{22}O_4S $.
- Key Features : Thioether (C-S-C) linkage replaces oxygen in the ether chain.
Bulky Alkyl Chain Analogs
Compound: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) .
- Molecular Formula : $ C{18}H{30}O_3 $.
- Key Features : A branched alkyl chain (tetramethylbutyl) replaces aromatic methoxy groups.
- Differences: Increased hydrophobicity due to alkyl substituents, favoring solubility in non-polar solvents.
Simplified Aminoethanol Derivatives
Compound: 2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol (CAS 151696-86-5) .
- Molecular Formula: $ C{11}H{17}NO_2 $.
- Key Features: Single methoxybenzyl and methylamino groups on ethanol.
- Differences : Reduced steric hindrance compared to the target compound, enabling faster reaction kinetics in synthetic applications.
Data Table: Structural and Functional Comparison
Biological Activity
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and functional groups. Its molecular formula is , with a molar mass of approximately 483.61 g/mol. This compound can be classified as a substituted ethanol derivative, possessing both ethanol and ether functionalities, which contribute to its unique chemical properties .
Structural Characteristics
The structure features a central ethylamine moiety linked to a bis(4-methoxyphenyl)phenylmethoxy group. The presence of methoxy groups enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors. The compound's complex structure allows for various biological activities, making it a subject of interest in medicinal chemistry.
Interaction with Biological Targets
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- has shown potential interactions with various biological targets. Preliminary studies suggest that compounds with similar structures can interact with serotonin receptors, influencing neurotransmission processes. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its binding kinetics and thermodynamics.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, related compounds have been tested for their ability to reduce LPS-induced expression of inflammatory proteins in microglial BV-2 cells and cultured astrocytes. Such findings indicate the potential of these compounds in treating neuroinflammatory conditions like Alzheimer's disease .
Case Studies
- Anti-Inflammatory Effects : A study investigated the effects of a related compound on LPS-induced neuroinflammation in mouse models. The treatment significantly reduced memory loss and amyloidogenesis, suggesting potential therapeutic applications for neurodegenerative diseases .
- Binding Affinity Studies : Research on structurally similar compounds has indicated that they may exhibit significant binding affinities for serotonin receptors. This could lead to novel therapeutic strategies for mood disorders and other neurological conditions.
Comparative Analysis
To further understand the unique properties of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 4-Methoxyphenethyl alcohol | C10H14O2 | Simpler structure; lacks complex ether linkages |
| Bis(4-methoxyphenyl)methanol | C15H16O3 | No ethylene amine; only contains methanol functionality |
| N,N-Diethyl-3-(4-methoxyphenyl)-propanamide | C15H21NO2 | Contains amide instead of ether functionality |
| 1-(4-Methoxyphenyl)-1-(pyridin-3-yl)methanol | C13H13N1O2 | Incorporates a pyridine ring |
This table highlights the unique structural features of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- that may influence its chemical reactivity and biological activity differently than those of simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
